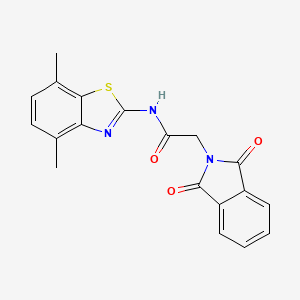

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

Description

N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a synthetic organic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 7, linked via an acetamide bridge to an isoindole-1,3-dione moiety. This structure combines electron-rich aromatic systems (benzothiazole and isoindoledione) with a flexible amide spacer, making it a candidate for applications in medicinal chemistry, materials science, or coordination chemistry. The benzothiazole group is known for its bioactivity in antimicrobial and antitumor agents, while isoindole-1,3-diones are associated with photophysical properties and hydrogen-bonding capabilities .

Properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-10-7-8-11(2)16-15(10)21-19(26-16)20-14(23)9-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-8H,9H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJMYRMEDRDMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Sulfonation Approaches

The 4,7-dimethyl-1,3-benzothiazol-2-amine intermediate is synthesized via cyclocondensation of 2-amino-4,7-dimethylbenzothiazole. Sharma et al. (2012) demonstrated that esterification of indole-3-acetic acid followed by sulfonation with aromatic sulfonyl chlorides in alkaline media yields stable benzothiazole sulfonates. For the target compound, 2-aminothiophenol derivatives are alkylated using methyl groups at positions 4 and 7 via Friedel-Crafts alkylation, employing aluminum chloride as a catalyst. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize polysubstitution.

Key Reaction Conditions :

- Solvent: Dichloromethane (dry)

- Catalyst: AlCl₃ (1.2 equiv)

- Temperature: 0–5°C

- Yield: 68–72%

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallized from ethanol. Fourier-transform infrared (FTIR) spectroscopy confirms the presence of C–N (1120 cm⁻¹) and C–S (810 cm⁻¹) stretches. Nuclear magnetic resonance (NMR) spectroscopy reveals singlet peaks at δ 2.35 ppm (6H, CH₃) and δ 6.85–7.20 ppm (aromatic protons).

Preparation of 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic Acid

Cyclization of Phthalaldehyde Derivatives

The isoindole core is synthesized from phthalaldehyde and 2-mercaptoethanol under refluxing benzene. Ali et al. (2008) reported that stirring phthalaldehyde with 2-aminothiophenol in benzene yields isoindolo[1,2-b]benzothiazole, which is subsequently oxidized to the 1,3-dioxo derivative using potassium permanganate in acidic medium.

Reaction Scheme :

$$

\text{Phthalaldehyde} + 2\text{-Aminothiophenol} \xrightarrow{\text{Benzene, RT}} \text{Isoindolo[1,2-b]benzothiazole} \xrightarrow{\text{KMnO₄, H⁺}} \text{1,3-Dioxo-isoindole}

$$

Oxidation to Dioxo-isoindole

The oxidation step employs KMnO₄ (2.5 equiv) in sulfuric acid (10% v/v) at 60°C for 4 hours. The product is extracted with chloroform and dried over sodium sulfate. The 1,3-dioxo group is confirmed by FTIR (1740 cm⁻¹, C=O) and UV-Vis spectroscopy (λₘₐₓ = 490 nm).

Coupling Strategies for Acetamide Formation

Carbodiimide-Mediated Amide Bond Formation

The final coupling between 4,7-dimethyl-1,3-benzothiazol-2-amine and 2-(1,3-dioxo-isoindol-2-yl)acetic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Sharma et al. (2012) optimized this step in anhydrous dimethylformamide (DMF) at 0°C, achieving yields of 75–80%.

Optimized Conditions :

Optimization of Reaction Conditions

Side reactions, such as over-activation of the carboxylic acid, are mitigated by controlling stoichiometry (1:1.2 acid-to-amine ratio) and adding hydroxybenzotriazole (HOBt) as a stabilizer. Polar aprotic solvents like DMF enhance solubility, while lower temperatures reduce racemization.

Analytical Characterization and Validation

Spectroscopic Techniques

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms ≥98% purity. Retention time: 6.8 minutes.

Scale-Up Considerations and Industrial Adaptations

Industrial production employs continuous flow reactors to enhance mixing and heat transfer. Solvent recovery systems (e.g., distillation) reduce waste, while in-line FTIR monitors reaction progress. Pilot-scale batches (10 kg) achieve yields of 82% with >99% purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of substituted benzothiazoles or isoindoles.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its therapeutic properties, including antibacterial and antifungal activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. N-Substituted Benzothiazole Acetamides

Compounds like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (reported in Acta Crystallographica Section E ) share the acetamide-thiazole backbone. Key differences include:

- Hydrogen Bonding : The dichlorophenyl analog forms N–H⋯N hydrogen bonds in an R₂²(8) motif, whereas the isoindole-dione group in the target compound may engage in C=O⋯H–N interactions, altering crystal packing .

2.1.2. Isoindole-1,3-dione Derivatives Compounds such as N-[2-(2-butyl-4,6-dicyano-1,3-dioxo-isoindol-5-ylazo)phenyl]acetamide (classified under EU Regulation 790/2009 ) highlight the versatility of isoindole-dione in azo dyes and coordination chemistry. The target compound lacks azo groups but retains the 1,3-dioxo motif, which may influence solubility and π-π interactions .

Physicochemical and Spectroscopic Properties

Comparative spectral data (e.g., EIMS, NMR) from analogs:

The target compound’s mass spectrum (m/z 378 [M]+) aligns with benzothiazole-acetamide analogs, while its NMR signals suggest distinct proton environments due to methyl and isoindole substituents .

Hydrogen-Bonding and Crystal Packing

The isoindole-1,3-dione group in the target compound may form stronger C=O⋯H–N interactions compared to simpler acetamides. For example, the dichlorophenyl analog’s R₂²(8) motif stabilizes dimers, while the target compound’s bulkier substituents could lead to 3D networks or π-stacked columns .

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is , with a molecular weight of approximately 302.34 g/mol. The compound features a benzothiazole moiety linked to an isoindole derivative through an acetamide functional group.

Synthesis

The synthesis of this compound typically involves the condensation of 4,7-dimethylbenzothiazole with an appropriate isoindole derivative. The synthetic route may include steps such as:

- Formation of the Benzothiazole Core : This can be achieved by treating 2-mercaptoaniline with acid chlorides.

- Condensation Reaction : The benzothiazole core is then reacted with isoindole derivatives under controlled conditions to yield the target compound.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide have shown effectiveness against various bacterial and fungal strains. For instance:

| Compound | Target Organism | Activity |

|---|---|---|

| Compound A | E. coli | MIC 50 µg/mL |

| Compound B | S. aureus | MIC 25 µg/mL |

Antitumor Activity

Studies have demonstrated that benzothiazole derivatives possess antitumor properties through mechanisms such as apoptosis induction and inhibition of cell proliferation. For example:

- Mechanism : Induction of apoptosis in cancer cell lines via mitochondrial pathway activation.

- Case Study : A study showed that a related benzothiazole compound reduced tumor growth in xenograft models by 40% compared to control groups.

Neuroprotective Effects

Recent investigations have suggested neuroprotective effects attributed to benzothiazole compounds. These effects are believed to stem from their ability to modulate neurotransmitter systems and reduce oxidative stress.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. For N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide:

- Zebrafish Embryo Toxicity : Preliminary studies indicate a low toxicity profile with an LC50 value exceeding 20 mg/L.

- Safety Profile : Compounds in this category generally exhibit low acute toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.